3-ブロモ-4-クロロ-5-フルオロベンゾニトリル

説明

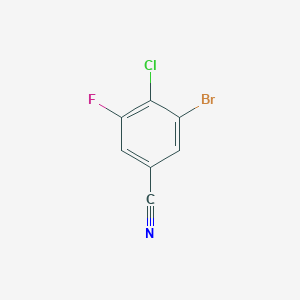

3-Bromo-4-chloro-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrClFN and its molecular weight is 234.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-chloro-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

“3-ブロモ-4-クロロ-5-フルオロベンゾニトリル”は有機合成における前駆体として使用されます . ブロモ、クロロ、およびフルオロ原子の存在により、さまざまな有機化合物の合成のための汎用性の高いビルディングブロックです。これらの原子はさまざまな置換反応を受けられます。

医薬品研究

この化合物は、抗腫瘍剤および抗炎症剤の用途において、医薬品原薬(API)の合成に使用されます . ニトリル基の存在により、医薬品の合成における貴重な中間体になります。

材料科学

“3-ブロモ-4-クロロ-5-フルオロベンゾニトリル”は、材料科学において、有機発光ダイオード(OLED)用途における熱活性化遅延蛍光(TADF)染料の合成に使用されます . TADF材料は、高効率で長寿命のOLEDの開発にとって重要です。

クロマトグラフィー

この化合物は、混合物を分離するための実験室技術であるクロマトグラフィーに使用できます . その独特の特性は、新しいクロマトグラフィー法の開発に役立ちます。

放射性トレーサー合成

“3-ブロモ-4-クロロ-5-フルオロベンゾニトリル”は、放射性トレーサーの合成に使用できます . たとえば、放射性トレーサーである3-[(18)F]フルオロ-5-(2-ピリジニルエチニル)ベンゾニトリルまたは[(18)F]FPEBは、代謝型グルタミン酸受容体サブタイプ5(mGluR5)の有望なPET画像化剤です。

化学研究

化学研究では、この化合物は、ハロゲン化ベンゾニトリルの特性と反応を研究するために使用できます . また、ハロゲン置換がベンゾニトリルの特性に与える影響を理解するためにも使用できます。

生物活性

3-Bromo-4-chloro-5-fluorobenzonitrile is an organofluorine compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzonitrile framework, enhances its biological activity and reactivity. This article delves into the biological activity of this compound, examining its interactions with biological systems, synthesis pathways, and relevant case studies.

Molecular Structure and Properties

The molecular formula of 3-bromo-4-chloro-5-fluorobenzonitrile is , with a molecular weight of 234.45 g/mol. The presence of multiple halogens contributes to its chemical reactivity, particularly in electrophilic substitution reactions on the aromatic ring and nucleophilic attacks on the cyano group.

Biological Activity

3-Bromo-4-chloro-5-fluorobenzonitrile exhibits various biological activities, primarily due to its ability to interact with cellular processes:

- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, halogenated benzonitriles have been noted for their ability to inhibit cell growth in several types of cancers, including breast and prostate cancer.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as steroid 5α-reductases. These enzymes are critical in steroid metabolism and are implicated in conditions like benign prostatic hyperplasia and prostate cancer .

- Mechanism of Action : The mechanism through which 3-bromo-4-chloro-5-fluorobenzonitrile exerts its biological effects typically involves the modulation of signaling pathways and gene expression. Its halogen substituents enhance electrophilicity, allowing it to participate in nucleophilic aromatic substitution reactions that can lead to biologically relevant products .

Synthesis Pathways

The synthesis of 3-bromo-4-chloro-5-fluorobenzonitrile can be achieved through various methods, often involving halogenation processes. A typical synthetic route includes:

- Halogenation : The introduction of bromine, chlorine, and fluorine atoms into the benzonitrile framework.

- Reactivity Conditions : Utilizing specific reagents and conditions to optimize yields and purity.

For example, ultrasonic-assisted reactions can improve the efficiency of halogenation by enhancing mixing and energy transfer within the reaction mixture.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of structurally related compounds on a panel of cancer cell lines. Compounds similar to 3-bromo-4-chloro-5-fluorobenzonitrile demonstrated IC50 values ranging from 0.01 µM to 73.4 µM across various cell lines, indicating strong growth inhibition . The most active compounds showed a remarkable ability to induce apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory potential of halogenated benzonitriles against steroid 5α-reductases revealed that certain derivatives exhibited potent inhibition comparable to established inhibitors. This suggests that 3-bromo-4-chloro-5-fluorobenzonitrile may serve as a lead compound for developing new therapeutic agents targeting these enzymes .

特性

IUPAC Name |

3-bromo-4-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHRAKNXQNIZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856995 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357944-86-5 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。